

# physical and chemical properties of N-Boc-1pivaloyl-D-erythro-sphingosine

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Compound of Interest

N-Boc-1-pivaloyl-D-erythrosphingosine

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# Technical Guide: N-Boc-1-pivaloyl-D-erythrosphingosine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Boc-1-pivaloyl-D-erythro-sphingosine** is a synthetic derivative of D-erythro-sphingosine, a fundamental component of sphingolipids. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl protecting group on the primary hydroxyl function makes this molecule a key intermediate in the chemical synthesis of complex sphingolipids and their analogs. These protecting groups allow for selective modification of other parts of the sphingosine backbone, enabling the development of novel sphingolipid-based therapeutics and research tools. This guide provides a comprehensive overview of the known physical and chemical properties, plausible experimental protocols, and the potential biological significance of **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

## **Physical and Chemical Properties**

While extensive experimental data for **N-Boc-1-pivaloyl-D-erythro-sphingosine** is not readily available in the public domain, its basic properties have been identified. It is commercially available as a biochemical reagent, underscoring its role in laboratory research.[1][2][3]



Property	Value	Source
Chemical Formula	C28H53NO4	[4]
Molecular Weight	483.72 g/mol	[4]
CAS Number	342649-71-2	[5]
Appearance	Likely a solid	Inferred from related compounds
Solubility	Soluble in organic solvents like DMSO and ethanol.	Inferred from related protected sphingosines[6][7]
Melting Point	Not reported	
Boiling Point	Not reported	_

Note: Due to the limited availability of specific experimental data, some properties are inferred from structurally similar protected sphingolipid molecules. Researchers should verify these properties through their own analyses.

## **Experimental Protocols**

As a protected intermediate, the primary utility of **N-Boc-1-pivaloyl-D-erythro-sphingosine** lies in its subsequent chemical modifications and deprotection steps. Below are detailed, plausible methodologies for the removal of the Boc and pivaloyl protecting groups.

### **Deprotection of the N-Boc Group**

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is a common step in organic synthesis.

#### Materials:

- N-Boc-1-pivaloyl-D-erythro-sphingosine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)



- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- Dissolve N-Boc-1-pivaloyl-D-erythro-sphingosine in dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add trifluoroacetic acid (TFA) dropwise to the solution. The amount of TFA can be varied, but a common starting point is a 20-50% solution of TFA in DCM.[8][9][10]
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the deprotected product, 1-pivaloyl-D-erythro-sphingosine.
- The crude product can be purified further by column chromatography if necessary.

## **Deprotection of the Pivaloyl Group**

### Foundational & Exploratory





The pivaloyl (Piv) group is an ester protecting group that is significantly more stable than other acyl groups and is typically removed under basic or reductive conditions.[11]

#### Materials:

- 1-pivaloyl-D-erythro-sphingosine (product from the previous step)
- Sodium methoxide (NaOMe) in methanol
- Methanol (MeOH)
- Dowex® 50WX8 hydrogen form resin (or similar acidic resin)
- Standard laboratory glassware

#### Procedure:

- Dissolve the 1-pivaloyl-D-erythro-sphingosine in methanol.
- Add a solution of sodium methoxide in methanol to the mixture. The reaction is typically carried out under basic conditions.[12]
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Once the reaction is complete, neutralize the mixture by adding an acidic resin (e.g., Dowex® 50WX8) until the pH is neutral.
- Filter off the resin and wash it with methanol.
- Combine the filtrates and concentrate the solvent under reduced pressure to yield D-erythrosphingosine.
- The final product can be purified by crystallization or chromatography.

Note: The order of deprotection can be reversed depending on the desired synthetic strategy. The pivaloyl group's stability allows for manipulations at the Boc-protected amine without affecting the primary hydroxyl group.



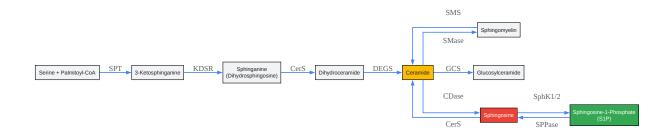
# **Biological Significance and Signaling Pathways**

**N-Boc-1-pivaloyl-D-erythro-sphingosine** itself is not expected to be biologically active due to the presence of the protecting groups. Its significance lies in its role as a precursor to sphingosine and its derivatives, which are crucial signaling molecules involved in a myriad of cellular processes.

Upon deprotection, **N-Boc-1-pivaloyl-D-erythro-sphingosine** yields D-erythro-sphingosine. Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are key players in the "sphingolipid rheostat," a concept where the balance between pro-apoptotic ceramides and sphingosine, and pro-survival S1P dictates cell fate.

### **Sphingolipid Metabolism**

Sphingolipids are a class of lipids containing a backbone of sphingoid bases. The central molecule in sphingolipid metabolism is ceramide, which can be synthesized de novo or through the breakdown of more complex sphingolipids.[13][14][15] Ceramide can be further metabolized to form sphingosine, which can then be phosphorylated to S1P.[16]



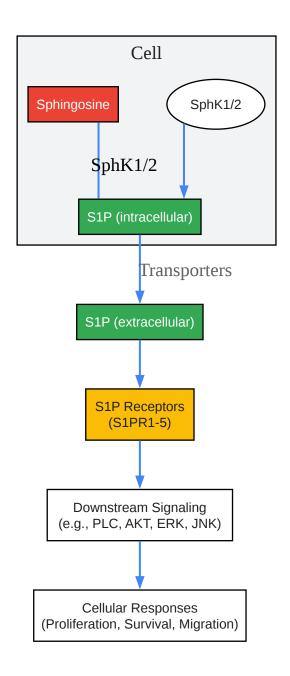
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Overview of the Sphingolipid Metabolism Pathway.

# Sphingosine-1-Phosphate (S1P) Signaling



S1P is a potent signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[17][18][19] This "inside-out" signaling, where S1P is produced inside the cell and then exported to act on cell surface receptors, regulates a wide array of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and immune cell trafficking.[20][21]



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Simplified Sphingosine-1-Phosphate (S1P) Signaling Pathway.



### Conclusion

**N-Boc-1-pivaloyl-D-erythro-sphingosine** is a valuable synthetic intermediate for the construction of complex sphingolipids. Its protected functional groups allow for precise chemical modifications, facilitating the development of novel molecular probes and potential therapeutic agents targeting the intricate sphingolipid signaling network. While detailed physicochemical and biological data for this specific compound are limited, its utility is well-established through its role in the synthesis of biologically active sphingolipid analogs. Further research into the properties and applications of this and similar protected sphingoid bases will undoubtedly contribute to a deeper understanding of sphingolipid biology and its role in health and disease.

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